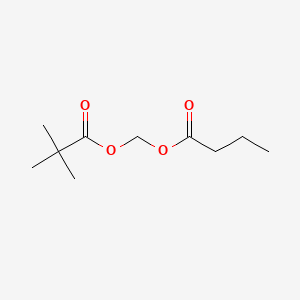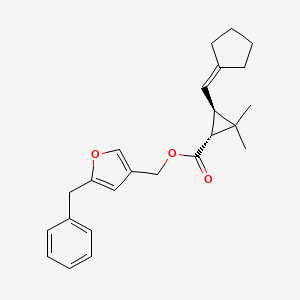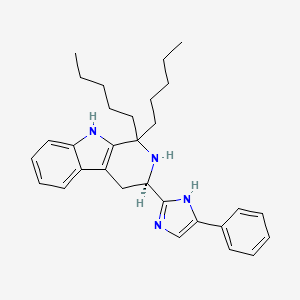
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BN-81,674 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Selective Estrogen Receptor Downregulator (SERD) Development : A study by De Savi et al. (2015) in the Journal of Medicinal Chemistry focused on the development of an orally bioavailable SERD, where the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif was identified as a novel, drug-like estrogen receptor (ER) ligand. This led to the creation of a clinical candidate, AZD9496, for treating advanced ER-positive breast cancer (De Savi et al., 2015).
Antioxidant and Cytotoxic Properties : Goh et al. (2015) in Food Chemistry investigated the antioxidant and cytotoxic properties of various 6-methoxytetrahydro-β-carboline derivatives. The study found that these derivatives, prepared through the Maillard reaction, exhibited moderate antioxidant properties and varying levels of cytotoxicity (Goh et al., 2015).
Alpha 1-Adrenoceptor Reagents : López-Rodríguez et al. (1995) synthesized various 5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido and 5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-diones, evaluating their alpha(1) adrenoceptor affinity. These compounds could be potential leads for new selective alpha1 adrenoceptor ligands (López-Rodríguez et al., 1995).
Synthesis of Tetrahydro-β-carboline Derivatives : A study by Zhang et al. (2018) in AntiCancer Research synthesized and evaluated the anticancer and chemopreventive activities of tetrahydro-β-carboline derivatives. These compounds showed potential as new anticancer and chemotherapy agents, with certain derivatives demonstrating significant activity in induction assays and inhibition of nitric oxide production (Zhang et al., 2018).
Optoelectronic Properties : Irfan et al. (2019) in Computational Materials Science explored the optoelectronic and charge transfer properties of various indole derivatives. The study concluded that these derivatives could be efficient materials for use in multifunctional organic semiconductor devices (Irfan et al., 2019).
Eigenschaften
CAS-Nummer |
252278-73-2 |
|---|---|
Produktname |
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-, (3R)- |
Molekularformel |
C30H38N4 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(3R)-1,1-dipentyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C30H38N4/c1-3-5-12-18-30(19-13-6-4-2)28-24(23-16-10-11-17-25(23)32-28)20-26(34-30)29-31-21-27(33-29)22-14-8-7-9-15-22/h7-11,14-17,21,26,32,34H,3-6,12-13,18-20H2,1-2H3,(H,31,33)/t26-/m1/s1 |
InChI-Schlüssel |
DGSMSHNIDMODOQ-AREMUKBSSA-N |
Isomerische SMILES |
CCCCCC1(C2=C(C[C@@H](N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |
SMILES |
CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |
Kanonische SMILES |
CCCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,1-dipentyl-3-(4-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline BN 81674 BN-81674 BN81674 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





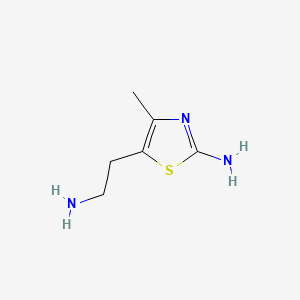



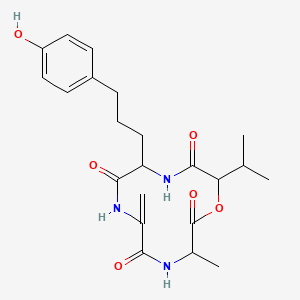
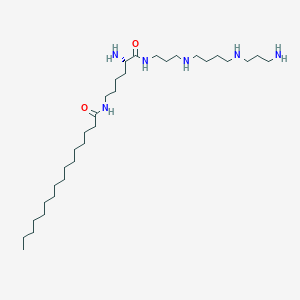
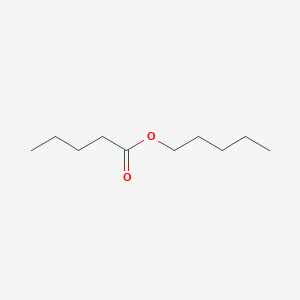
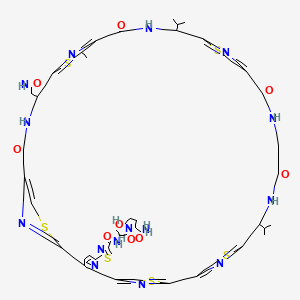
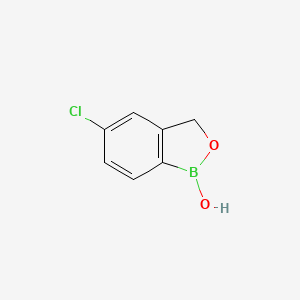
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
